4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
Overview
Description
4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with tetrahydrothiophene-3-ol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol: An intermediate in the synthesis of triazole medicines.
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: Used in the synthesis of antifungal agents.
Uniqueness
4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide is unique due to its combination of a piperazine ring with a tetrahydrothiophene ring, which imparts distinct chemical and biological properties
Biological Activity
The compound 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide is a novel synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. It incorporates a piperazine moiety and a tetrahydrothiophene structure, which are known to influence pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₄N₄O₂S
- Molecular Weight : Approximately 364.47 g/mol
- Key Structural Features :
- Piperazine ring
- Tetrahydrothiophene moiety
- Hydroxylamine functional group
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the piperazine derivative.
- Introduction of the tetrahydrothiophene ring.
- Functionalization to incorporate the methoxyphenyl group.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are crucial for confirming the structure and purity of the synthesized compound.
The biological activity of This compound is hypothesized to involve several mechanisms:
- Receptor Binding : The piperazine moiety may enhance binding affinity to various receptors, including serotonin and dopamine receptors.
- Antioxidant Activity : The hydroxylamine functional group can act as an antioxidant, potentially mitigating oxidative stress in cells.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential efficacy against bacterial and fungal infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structures:
- Antitumor Activity : Research on related piperazine derivatives has demonstrated significant antitumor effects in various cancer cell lines, indicating that structural modifications can enhance cytotoxicity against cancer cells .
- Antimicrobial Effects : Compounds with piperazine and thiophene structures have exhibited notable antibacterial and antifungal activities. For instance, derivatives tested against common pathogens showed promising results in inhibiting growth .
- Neuropharmacological Effects : Some studies suggest that compounds with piperazine rings can affect neurotransmitter systems, leading to potential applications in treating psychiatric disorders .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄N₄O₂S |
Molecular Weight | 364.47 g/mol |
Antitumor Activity | Significant in various cell lines |
Antimicrobial Activity | Effective against multiple pathogens |
Neuropharmacological Effects | Potential influence on neurotransmitter systems |
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-13-4-2-12(3-5-13)16-6-8-17(9-7-16)14-10-22(19,20)11-15(14)18/h2-5,14-15,18H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPNSOACXAOPIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CS(=O)(=O)CC3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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